PWT33597, also referred to as VDC-597, is an orally bioavailable compound that functions as a dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. This compound has garnered attention for its potential antineoplastic activity, particularly in the context of tumors that overexpress the PI3K/mTOR signaling pathway. By selectively inhibiting these key kinases, PWT33597 may induce apoptosis in tumor cells and inhibit their growth, making it a candidate for cancer therapy .
PWT33597 is classified under the category of small-molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. The compound is synthesized as a solid powder with a purity greater than 98%, indicating its suitability for research applications . It is primarily sourced from the United States and is intended for in vitro studies rather than therapeutic use in humans or animals.
The synthesis of PWT33597 involves several key steps that typically include the formation of imidazoquinoline derivatives. While specific synthetic routes are proprietary, general methodologies for similar compounds often utilize techniques such as:
The synthesis process is critical as it directly impacts the efficacy and bioavailability of the compound in biological systems .
PWT33597 features a complex molecular structure characterized by its imidazo[4,5-c]quinoline backbone. The specific arrangement of atoms within this structure contributes to its ability to interact with target kinases. Although detailed structural data such as molecular formula or three-dimensional conformation are not provided in the available literature, compounds in this class typically exhibit:
Understanding the molecular structure is essential for elucidating its interaction with PI3K alpha and mTOR kinases .
PWT33597 engages in specific chemical interactions with its target enzymes through competitive inhibition. The mechanism involves binding to the ATP-binding site of both phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin, thereby preventing substrate phosphorylation. This inhibition leads to downstream effects on cellular signaling pathways that regulate growth and survival.
Key reactions include:
The mechanism of action for PWT33597 primarily revolves around its dual inhibition of PI3K alpha and mTOR pathways. Upon administration, PWT33597 binds to these kinases, leading to:
This multi-faceted action results in significant antitumor effects in preclinical models .
PWT33597 exhibits characteristics typical of small-molecule inhibitors:
These properties are crucial for ensuring effective use in laboratory settings .
PWT33597 has potential applications primarily within scientific research focused on cancer therapeutics. Its role as a dual inhibitor makes it a valuable tool for studying:
Research continues to explore its effectiveness against various cancer models, particularly those resistant to conventional therapies targeting single pathways within the PI3K/Akt/mTOR axis .
PWT33597 (VDC-597) is a dual-target ATP-competitive inhibitor blocking phosphatidylinositol-3-kinase alpha (PI3Kα) and mechanistic target of rapamycin (mTOR) kinases. It belongs to the class I PI3K inhibitor family, specifically targeting the p110α catalytic subunit (encoded by PIK3CA) while concurrently inhibiting mTORC1/2 complexes [3] [10]. Kinase inhibitors are categorized by binding mechanism:
PWT33597 functions as a Type I inhibitor, leveraging structural mimicry of ATP to occupy the catalytic cleft of both PI3Kα and mTOR. Its design prioritizes isoform selectivity for p110α over other class I isoforms (β, δ, γ), reducing off-target effects common to pan-PI3K inhibitors [10].
Table 1: Classification of PI3K-Targeted Inhibitors
Category | Target Profile | Example Agents |
---|---|---|
Isoform-specific | p110α, p110δ, or p110γ | Alpelisib (p110α), Idelalisib (p110δ) |
Pan-PI3K | All class I PI3K isoforms | Buparlisib |
Dual PI3K/mTOR | PI3K + mTOR kinase | PWT33597, Dactolisib |
Dual α/δ inhibitors | p110α + p110δ | Copanlisib |
The development of PWT33597 addressed a critical limitation of early PI3K inhibitors: feedback reactivation of the PI3K/AKT/mTOR pathway. When single-target PI3K inhibitors suppress mTORC1, they relieve S6K-mediated negative feedback on upstream signaling, causing rebound AKT activation and tumor survival [2]. Dual inhibition of PI3Kα and mTOR prevents this escape mechanism by simultaneously blocking:
Preclinical studies demonstrated that dual inhibitors like PWT33597 induce deeper and more sustained pathway suppression than single-agent targeting. For example, in PIK3CA-mutant xenografts, PWT33597 achieved >90% reduction in p-S6 and p-AKT levels compared to ~50% with PI3Kα-only inhibitors [4]. This mechanistic synergy provided the rationale for clinical translation of dual inhibitors.
PWT33597 disrupts the PI3K/AKT/mTOR axis—a pathway hyperactivated in >50% of cancers via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification [2] [10]. Key oncogenic impacts include:
Notably, PWT33597 shows enhanced efficacy against tumors harboring the PIK3CA H1047R kinase-domain mutation. This mutation increases membrane association of p110α, heightening sensitivity to ATP-competitive inhibitors. Biochemical assays revealed PWT33597’s IC50 of 21 nM against H1047R mutants versus 86 nM for helical-domain mutants (E545K) [5].
Table 2: Mutation-Specific Sensitivity to PWT33597
PIK3CA Mutation | Domain | IC50 (nM) | Mechanistic Basis |
---|---|---|---|
H1047R | Kinase | 21 | Enhanced membrane localization of p110α |
E545K | Helical | 86 | Disrupted p85-p110 inhibitory interface |
Wild-type | - | 62 | Basal catalytic activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7